![molecular formula C26H18N2S B14398120 Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl- CAS No. 88047-20-5](/img/structure/B14398120.png)
Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of both quinoline and benzothiazole moieties, which are fused together. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis can be initiated by the reaction of 2-aminothiophenol with an aldehyde, followed by cyclization to form the benzothiazole ring . The quinoline moiety can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and solvents, like dimethyl sulfoxide (DMSO), can enhance the efficiency of the synthesis . Additionally, microwave irradiation and one-pot multicomponent reactions are employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal function . This binding can lead to the inhibition of enzymes and disruption of cellular processes, ultimately resulting in cell death . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[f]quinoline: Another heterocyclic compound with similar structural features but different biological activities.
2-Substituted Benzothiazoles: Compounds with a benzothiazole moiety that exhibit a wide range of biological activities.
Quinoline Derivatives: Compounds with a quinoline core that are used in various medicinal and industrial applications.
Uniqueness
Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl- is unique due to its dual aromatic heterocyclic structure, which imparts distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable subject for further research and development .
Propriétés
Numéro CAS |
88047-20-5 |
|---|---|
Formule moléculaire |
C26H18N2S |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-(4-phenyl-5,6-dihydrobenzo[h]quinolin-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C26H18N2S/c1-2-8-17(9-3-1)21-16-23(26-28-22-12-6-7-13-24(22)29-26)27-25-19-11-5-4-10-18(19)14-15-20(21)25/h1-13,16H,14-15H2 |
Clé InChI |
TWUYHXJGNHLOIR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=CC=CC=C31)N=C(C=C2C4=CC=CC=C4)C5=NC6=CC=CC=C6S5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


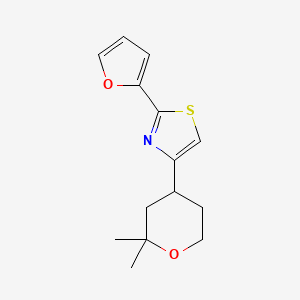

![6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14398071.png)
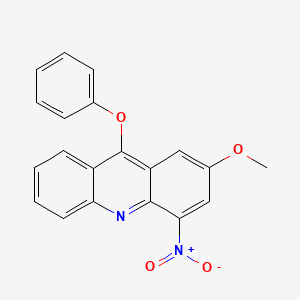
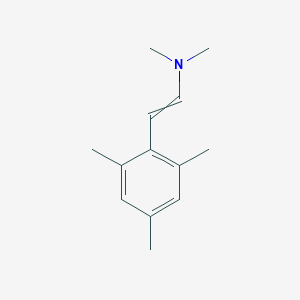

![Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B14398090.png)
![4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one](/img/structure/B14398094.png)
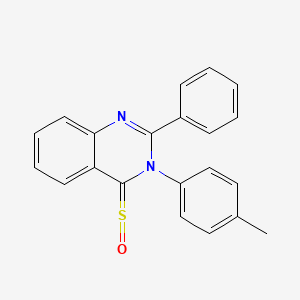
![Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14398114.png)
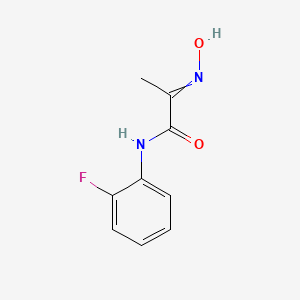
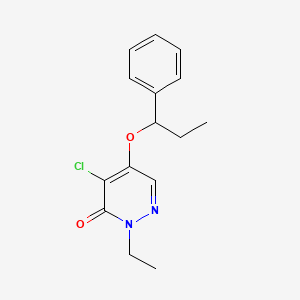
![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)
![1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14398136.png)
